Isomaltose-¹³C: A Comprehensive Technical Guide on Chemical Structure, Identification, and Application in Metabolic Research
Isomaltose-¹³C: A Comprehensive Technical Guide on Chemical Structure, Identification, and Application in Metabolic Research
An In-Depth Technical Guide for Researchers
Abstract: This guide provides an in-depth technical overview of Isomaltose-¹³C, a stable isotope-labeled disaccharide critical for advanced research in metabolomics, drug development, and biochemistry. We will dissect its chemical structure, clarify its identification through CAS numbers and other standard identifiers, and explore its pivotal role as a tracer in metabolic flux analysis. The narrative synthesizes technical data with field-proven insights, detailing not just the 'how' but the 'why' behind experimental protocols. This document serves as an essential resource for scientists and researchers leveraging stable isotopes to elucidate complex biological pathways and accelerate therapeutic innovation.
Part 1: Chemical Identity and Physicochemical Properties
Isomaltose is a disaccharide composed of two glucose units linked by an α-(1→6) glycosidic bond, distinguishing it from its isomer, maltose, which features an α-(1→4) linkage.[1][2] The ¹³C-labeled variant, Isomaltose-¹³C, replaces one or more naturally abundant ¹²C atoms with the stable, non-radioactive ¹³C isotope. This isotopic substitution is the cornerstone of its utility in tracer studies, as it allows the molecule's metabolic fate to be tracked by mass-sensitive analytical methods.
The most common commercially available form is labeled at a single, specific carbon position, often denoted as 6-O-α-D-[1-¹³C]Glucopyranosyl-D-glucose.[3][4] This precise labeling provides a clear and unambiguous signal in analytical experiments.
1.1. Chemical Structure
The structure consists of one α-D-glucopyranose molecule bonded from its anomeric carbon (C1) to the C6 hydroxyl group of a second D-glucose molecule.
Caption: Chemical structure of Isomaltose-[1-¹³C].
1.2. Key Identifiers
Quantitative data and standard identifiers for Isomaltose-¹³C are summarized below. It is crucial to note that a specific CAS Number is often not assigned for isotopically labeled compounds; instead, the CAS Number of the unlabeled parent molecule is referenced.[3][5]
| Identifier | Value | Source |
| Chemical Name | 6-O-α-D-[1-¹³C]Glucopyranosyl-D-glucose | [3][4] |
| CAS Number | 499-40-1 (for unlabeled Isomaltose) | [1][5][6] |
| Molecular Formula | C₁₁¹³CH₂₂O₁₁ | [3][5] |
| Molecular Weight | 343.29 g/mol | [3][5] |
| InChI (Unlabeled) | InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12+/m1/s1 | [2][6][7] |
| InChIKey (Unlabeled) | DLRVVLDZNNYCBX-RTPHMHGBSA-N | [2] |
| SMILES (Unlabeled) | OC[C@H]1O[C@@H]2O">C@H[C@@H]1O | [6][8] |
Part 2: The Role of ¹³C Labeling in Modern Research
The use of stable isotopes like ¹³C has revolutionized metabolic research.[9] Unlike radioactive isotopes, they are non-hazardous and can be used in a wider range of experimental systems, including human studies.[10] Isomaltose-¹³C is a powerful tool for several key applications.
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Metabolic Flux Analysis (MFA): In drug development, understanding how a compound affects cellular metabolism is critical. By introducing Isomaltose-¹³C into a biological system, researchers can trace the ¹³C atom as it is incorporated into downstream metabolites.[11] This allows for the precise quantification of metabolic pathway activity, revealing how disease states or therapeutic agents alter cellular function.[12][13]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus is NMR-active. Incorporating a ¹³C label into a molecule enhances the signal in ¹³C-NMR experiments, facilitating structural analysis and the study of molecular interactions.[14] High-resolution techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) can provide detailed information on the connectivity and environment of the labeled carbon.[15][16][17]
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Mass Spectrometry (MS) as an Internal Standard: In quantitative proteomics and metabolomics, accuracy is paramount. Because Isomaltose-¹³C is chemically identical to its unlabeled counterpart, it co-elutes during chromatographic separation.[13] However, it is distinguishable by its higher mass. This allows it to serve as an ideal internal standard, correcting for variations in sample preparation and instrument response, thereby enabling highly accurate quantification of unlabeled isomaltose and related metabolites.[18]
Part 3: Experimental Workflow: A Case Study in Metabolic Tracing
To illustrate the practical application of Isomaltose-¹³C, this section outlines a self-validating experimental workflow for tracing its metabolism in a cell culture model. The causality behind each step is explained to provide a framework for robust experimental design.
3.1. Workflow Diagram
Caption: Experimental workflow for metabolic tracing with Isomaltose-¹³C.
3.2. Detailed Step-by-Step Methodology
This protocol describes a general approach for using Isomaltose-¹³C to study metabolic reprogramming in cancer cells.
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Experimental Design & Hypothesis:
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Causality: The primary goal is to determine how a specific drug candidate alters central carbon metabolism. The hypothesis is that the drug will inhibit a key enzyme, leading to a measurable shift in the distribution of the ¹³C label in downstream metabolites.
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Protocol: Design includes a control group (vehicle-treated cells) and a test group (drug-treated cells), both cultured in media containing Isomaltose-¹³C as the primary carbon source.
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-
Cell Culture and Isotope Feeding:
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Causality: To ensure the observed metabolic fluxes are a direct result of Isomaltose-¹³C metabolism, standard glucose is removed from the culture medium. This forces the cells to utilize the labeled sugar.
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Protocol: a. Culture cells to ~80% confluency in standard growth medium. b. Wash cells three times with phosphate-buffered saline (PBS) to remove residual unlabeled glucose. c. Replace the standard medium with a custom formulation of glucose-free medium supplemented with a known concentration of Isomaltose-¹³C. d. Add the drug candidate or vehicle control and incubate for a predetermined time (e.g., 6-24 hours) to allow for metabolic processing.
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-
Metabolite Quenching and Extraction:
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Causality: Metabolic processes occur on a timescale of seconds to minutes. To capture an accurate snapshot of the metabolic state at the time of collection, enzymatic activity must be halted instantly. Cold methanol is an effective quenching agent that rapidly denatures enzymes without lysing the cells prematurely.
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Protocol: a. Aspirate the ¹³C-containing medium. b. Immediately wash the cell monolayer with ice-cold 0.9% NaCl to remove extracellular metabolites. c. Add an ice-cold extraction solvent (e.g., 80% methanol) and incubate at -80°C for 15 minutes to quench all metabolic activity and precipitate proteins. d. Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube. e. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated protein. f. Carefully collect the supernatant, which contains the polar metabolites, for analysis.
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-
LC-MS/MS Analysis:
-
Causality: Liquid chromatography (LC) separates the complex mixture of metabolites based on their physicochemical properties. Tandem mass spectrometry (MS/MS) provides both the mass-to-charge ratio (m/z) for identification and fragmentation patterns for structural confirmation.
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Protocol: a. Inject the metabolite extract into an LC-MS/MS system. b. Utilize a suitable chromatography method (e.g., HILIC for polar metabolites) to separate the compounds. c. Operate the mass spectrometer in a mode that scans for expected metabolites and their ¹³C-labeled isotopologues (e.g., a targeted Selected Reaction Monitoring (SRM) or a full scan method).
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Data Analysis and Interpretation:
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Causality: The incorporation of ¹³C increases the mass of a metabolite by approximately 1.00335 Da per ¹³C atom.[19] By measuring the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, etc.) versions of a metabolite, we can calculate the Mass Isotopologue Distribution (MID).
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Protocol: a. Integrate the peak areas for each isotopologue of a given metabolite. b. Correct for the natural abundance of ¹³C in the unlabeled standards. c. Compare the MID between the control and drug-treated groups. A significant change in the distribution indicates an alteration in the metabolic pathway connecting Isomaltose-¹³C to that metabolite.
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